4,6,8-Trimethyl-1-nonene

Description

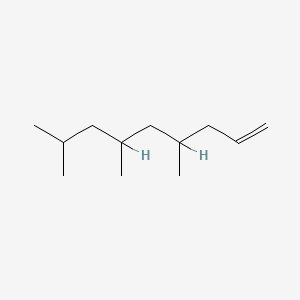

4, 6, 8-Trimethyl-1-nonene belongs to the class of organic compounds known as unsaturated aliphatic hydrocarbons. These are aliphatic Hydrocarbons that contains one or more unsaturated carbon atoms. These compounds contain one or more double or triple bonds. 4, 6, 8-Trimethyl-1-nonene can be biosynthesized from 1-nonene.

Structure

3D Structure

Properties

CAS No. |

54410-98-9 |

|---|---|

Molecular Formula |

C12H24 |

Molecular Weight |

168.32 g/mol |

IUPAC Name |

4,6,8-trimethylnon-1-ene |

InChI |

InChI=1S/C12H24/c1-6-7-11(4)9-12(5)8-10(2)3/h6,10-12H,1,7-9H2,2-5H3 |

InChI Key |

MYYALSDXVMCKSR-UHFFFAOYSA-N |

SMILES |

CC(C)CC(C)CC(C)CC=C |

Canonical SMILES |

CC(C)CC(C)CC(C)CC=C |

Origin of Product |

United States |

Contextualization Within Aliphatic Hydrocarbon Chemistry

Aliphatic hydrocarbons are organic compounds composed of hydrogen and carbon atoms linked in straight chains, branched chains, or non-aromatic rings. wou.edu Alkenes, also known as olefins, are a class of unsaturated hydrocarbons characterized by the presence of at least one carbon-carbon double bond. wou.eduwikipedia.org This double bond is a reactive site, making alkenes key starting materials for a wide array of chemical reactions, particularly addition reactions. wou.edumsu.edu

The general formula for acyclic alkenes with one double bond is CnH2n. wikipedia.org 4,6,8-Trimethyl-1-nonene fits this category with its molecular formula C12H24. lookchem.comnih.govechemi.com Unlike their saturated counterparts (alkanes), the reactivity of alkenes allows them to be fundamental building blocks in the petrochemical industry for producing polymers, solvents, and other valuable organic compounds. wikipedia.org The introduction of branching in the carbon chain, as seen in this compound, significantly influences the physical properties of the molecule, such as boiling point and density, by altering its surface area and molecular packing. masterorganicchemistry.com

Structural Characteristics and Isomerism in Branched Nonenes

The systematic IUPAC name for 4,6,8-trimethyl-1-nonene indicates a nine-carbon chain (nonene) with the double bond located at the first carbon (1-nonene). nih.gov Methyl groups (CH3) are attached as branches at the fourth, sixth, and eighth carbon atoms.

Isomerism is a key feature of alkenes, especially those with a higher number of carbon atoms like nonene (C9H18). wikipedia.orgbrainly.com Structural isomers have the same molecular formula but different arrangements of atoms. savemyexams.com For nonene, this can manifest as:

Positional Isomerism: The double bond can be located at different positions along the carbon chain (e.g., 1-nonene (B85954), 2-nonene, 3-nonene, 4-nonene). wikipedia.orgbrainly.com

Branched-Chain Isomerism: The carbon skeleton itself can be branched. savemyexams.com For instance, isomers of nonene can include methyl-octenes or dimethyl-heptenes. brainly.com

This compound is a specific branched isomer of dodecene (C12H24), not nonene. Its structure contains two stereocenters at carbons 4 and 6, meaning multiple stereoisomers are possible. The presence and position of these methyl branches create a highly branched structure that impacts its physical and chemical properties.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C12H24 lookchem.comnih.govechemi.com |

| Molecular Weight | 168.32 g/mol nih.govechemi.com |

| IUPAC Name | 4,6,8-trimethylnon-1-ene nih.gov |

| CAS Number | 54410-98-9 lookchem.comnih.govechemi.com |

| Boiling Point | 195.7°C at 760 mmHg lookchem.com |

| Density | 0.755 g/cm³ lookchem.com |

| Flash Point | 71.5°C lookchem.com |

| Vapor Pressure | 0.581 mmHg at 25°C lookchem.com |

This table is interactive. You can sort and filter the data.

Overview of Research Significance for Branched Olefins

De Novo Synthesis Approaches to this compound

The deliberate, step-by-step construction of this compound from simpler precursors, known as de novo synthesis, allows for precise control over the molecular architecture. This is particularly crucial for obtaining a specific isomer like this compound, free from other branched nonene isomers.

Multi-Step Organic Synthesis Methodologies

While a specific, documented multi-step synthesis for this compound is not extensively reported in peer-reviewed literature, its synthesis can be envisioned through established organometallic reactions. A plausible route involves the use of Grignard reagents, a powerful tool for carbon-carbon bond formation. rsc.orgorganic-chemistry.org A hypothetical synthesis, drawing analogy from the synthesis of the related isomer 2,4,6-trimethyl-1-nonene, can be proposed. ncsu.edu This would likely involve the coupling of a Grignard reagent with an appropriate alkyl halide.

Another classical method for the formation of terminal alkenes is the Wittig reaction. lumenlearning.comresearchgate.netwikipedia.org This reaction utilizes a phosphonium (B103445) ylide to convert a ketone or aldehyde into an alkene. lumenlearning.com For the synthesis of this compound, a suitable ketone precursor would be required.

A potential multi-step pathway could involve the following conceptual steps:

Synthesis of a Key Precursor: A branched alkyl halide, such as 2-bromo-4,6-dimethylheptane, could serve as a key building block.

Grignard Reagent Formation: The branched alkyl halide would be reacted with magnesium metal in an ether solvent to form the corresponding Grignard reagent. ncsu.edu

Coupling Reaction: This Grignard reagent would then be coupled with an allyl halide, such as allyl chloride, in the presence of a suitable catalyst to form the carbon skeleton of this compound. ncsu.edu

Targeted Isomer Synthesis and Stereochemical Control

The synthesis of this compound presents stereochemical considerations due to the presence of chiral centers at positions 4 and 6. Achieving stereochemical control to produce a specific stereoisomer requires the use of stereoselective synthetic methods.

While specific methods for the stereocontrolled synthesis of this compound are not detailed in the literature, general principles of asymmetric synthesis can be applied. The use of chiral auxiliaries or catalysts in Grignard or Wittig-type reactions could, in principle, direct the formation of a specific enantiomer or diastereomer. The development of stereoselective methods for the synthesis of trisubstituted alkenes is an active area of research. nih.govresearchgate.net

Catalytic Pathways for Oligomerization and Rearrangement

The formation of this compound can also be considered as a potential product from the oligomerization of lighter olefins, primarily propylene (B89431). These catalytic processes typically yield a complex mixture of isomers, and the selective formation of a single branched nonene is a significant challenge.

Ziegler-Natta and Metallocene Catalysis in Branched Olefin Formation

Ziegler-Natta catalysts, traditionally used for the polymerization of olefins, can also produce oligomers under specific conditions. google.comlyondellbasell.commdpi.com The mechanism of propylene oligomerization with these catalysts can lead to the formation of branched nonenes. The distribution of products is influenced by factors such as the catalyst composition, temperature, and pressure. mdpi.com

Metallocene catalysts, a more modern class of single-site catalysts, offer greater control over the polymer structure and, in the context of oligomerization, the product distribution. hhu.demdpi.comacs.orgrsc.org By modifying the ligand environment of the metallocene, it is possible to influence the regioselectivity of propylene insertion, which in turn affects the branching pattern of the resulting oligomers. rsc.orgresearchgate.net The formation of various isomers, including those with methyl branches, is a known outcome of metallocene-catalyzed propylene oligomerization. hhu.de

Table 1: Comparison of Ziegler-Natta and Metallocene Catalysts in Propylene Oligomerization

| Catalyst Type | Active Sites | Product Distribution Control | Branching Control |

| Ziegler-Natta | Multiple | Broad | Less Precise |

| Metallocene | Single-site | Narrower | More Tunable |

Lewis Acid and Brønsted Acid Mediated Oligomerization

Lewis acids and Brønsted acids are also effective catalysts for olefin oligomerization. purdue.edunatureasia.com Lewis acids can activate olefin molecules, facilitating the formation of carbocation intermediates that can then react further to form oligomers. purdue.edu The oligomerization of propylene over Lewis acidic catalysts can lead to a variety of branched nonene isomers.

Brønsted acid catalysts, such as solid acid catalysts like zeolites, are widely used for olefin oligomerization. natureasia.comkit.edu The mechanism involves the protonation of an olefin to form a carbocation, which then adds to another olefin molecule. Subsequent isomerization and elimination steps can lead to the formation of a wide range of branched olefins. kit.edu The product selectivity in zeolite-catalyzed propylene oligomerization is influenced by the pore structure and acidity of the zeolite. natureasia.commdpi.comirb.hr

Mechanistic Studies of Oligomerization Leading to Branched Nonenes

The formation of branched nonenes from propylene oligomerization is governed by complex reaction mechanisms. With transition metal catalysts like Ziegler-Natta and metallocenes, the Cossee-Arlman mechanism is often invoked to explain chain growth and branching. The regiochemistry of propylene insertion (1,2- vs. 2,1-insertion) is a key determinant of the final product structure. researchgate.net

In acid-catalyzed oligomerization, the formation and rearrangement of carbocation intermediates are central to the mechanism. The initial dimerization of propylene can form a C6 carbocation, which can then react with another propylene molecule to form a C9 carbocation. Isomerization of this C9 carbocation through hydride and methyl shifts, followed by deprotonation, can lead to a variety of trimethylnonene isomers. The relative stability of the intermediate carbocations plays a crucial role in determining the final product distribution.

Formation as a Byproduct in Complex Chemical Transformations

The branched alkene this compound is not typically a target molecule in standard organic synthesis but rather emerges as a component within complex hydrocarbon mixtures resulting from large-scale industrial processes. Its formation is significant in the context of polymer degradation and olefin oligomerization, where complex reaction pathways lead to a diverse array of products. Detailed research into these transformations provides insight into the mechanistic routes that yield this specific C12 olefin.

The generation of this compound is prominently documented in the thermal decomposition (pyrolysis) of polypropylene (PP). This process, a cornerstone of chemical recycling strategies for plastic waste, involves the cleavage of the polymer backbone at high temperatures. The mechanism proceeds through a series of free-radical reactions, including random carbon-carbon bond scission to create primary, secondary, and methyl radicals, which is then followed by intramolecular hydrogen transfer processes. researchgate.net This sequence of events leads to the formation of a variety of smaller olefinic and paraffinic molecules. Among the pyrolysis products, this compound is consistently identified as a major constituent of the resulting oil. researchgate.netconncoll.edunih.govosti.gov

In studies analyzing the pyrolysis-gas chromatography-mass spectrometry (Py-GC-MS) data of polypropylene, this compound is often among the most abundant products detected. conncoll.eduosti.gov For instance, in the thermolysis of polypropylene, the most intense peaks in the gas chromatogram of the oil product frequently correspond to key polypropylene fragments, including 2,4-dimethyl-1-heptene (B99265) and this compound. osti.gov

Another significant pathway to this compound is the oligomerization of lower-order olefins, particularly propylene. In these processes, propylene monomers are catalytically combined to form larger molecules. The trimerization of propylene yields C9 olefins (nonenes), and further reaction leads to tetramers, which are C12 olefins. google.comgoogle.com The term "propylene tetramer" refers to a complex mixture of C12 isomers, and the highly branched this compound is a characteristic component of this fraction, especially when using catalysts like solid phosphoric acid. google.comuct.ac.za

The mechanism of propylene oligomerization over solid phosphoric acid involves the formation of carbocationic intermediates. Propene is protonated to form an isopropyl cation, which then attacks another propene molecule. This process continues, building up larger carbocations. The formation of the C12 fraction can occur through various routes, including the dimerization of C6 olefin intermediates. uct.ac.za The specific branching pattern of this compound is a direct consequence of the carbocation rearrangements and termination steps that favor the formation of thermodynamically stable branched structures. Industrial processes for converting such multi-branched heavy olefins have been developed, indicating their significant presence in these streams. google.com

The following tables summarize the complex chemical transformations in which this compound is formed.

Table 1: Formation of this compound via Polypropylene Pyrolysis

| Transformation | Starting Material | Analytical Method | Key Products Identified | Source(s) |

| Thermal Pyrolysis | Polypropylene (PP) | Py-GC-MS | 2,4-dimethyl-1-heptene, 2,4,6-trimethyl-1-nonene, 2,4,6,8-tetramethyl-1-undecene, and other oligomers | researchgate.netconncoll.edu |

| Thermolysis | Polypropylene (PP) | GC-MS, NMR | 2,4-dimethyl-1-heptene, 2,4-dimethyl-1-decene, this compound | osti.gov |

| Co-pyrolysis | Polypropylene (PP), Powdered scrap tires (PFU) | GC-MS | Indene, 2,4-Dimethyl-1-decane, this compound, 7-Methylundecane | google.com |

Table 2: Formation of this compound via Olefin Oligomerization

| Transformation | Starting Material | Catalyst/Conditions | Product Fraction Containing C12 Isomers | Source(s) |

| Propylene Oligomerization | Propylene | Solid Phosphoric Acid | Propylene Tetramer (C12 olefins) | google.comuct.ac.za |

| Olefin Oligomerization | Propylene | Not specified | C6, C9, and C12 olefins | google.com |

| Heavy Olefin Conversion | Multi-branched C9+ olefins (including this compound) | Not specified | Not specified | google.com |

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

GC-MS is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, making it ideal for analyzing volatile compounds like this compound. nsf.gov It is frequently used for both qualitative and quantitative analysis in various matrices, including fuels produced from plastic pyrolysis and biological samples. cabidigitallibrary.orgbiosciencejournals.comnih.gov

The separation of branched alkenes, including various isomers of trimethylnonene, presents a significant chromatographic challenge due to their similar boiling points and polarities. researchgate.net Achieving optimal resolution requires careful selection of the GC column and optimization of analytical conditions.

Stationary Phase Selection: The choice of stationary phase is the most critical factor affecting separation. restek.com For complex hydrocarbon mixtures, high-efficiency capillary columns are necessary. vurup.sk Nonpolar stationary phases, such as those based on polydimethylsiloxane (B3030410) (e.g., HP-5), separate analytes primarily based on their boiling points. rsc.org However, to resolve structurally similar isomers, more polar or selective stationary phases may be required. The interaction between the analyte and the stationary phase's polarity influences retention and, consequently, resolution. restek.com For instance, in the analysis of long-chain alkenes, columns like the Restek Rtx-200 have been used effectively. researchgate.net

Temperature Programming: The temperature of the GC oven is a crucial parameter. The retention indices of alkenes are temperature-dependent. vurup.sk A carefully programmed temperature ramp—starting at a lower temperature and gradually increasing—allows for the effective separation of compounds with a wide range of volatilities. This prevents peak broadening for later-eluting compounds while ensuring good separation of early-eluting ones. researchgate.net

Multidimensional Gas Chromatography (GCxGC): For exceptionally complex mixtures containing numerous alkene isomers, comprehensive two-dimensional gas chromatography (GCxGC) offers superior separation power. nih.govlabrulez.com This technique uses a column combination, such as a nonpolar column in the first dimension and a polar column in the second, to resolve co-eluting peaks from a one-dimensional separation. nih.gov

Once separated by the GC, the compound enters the mass spectrometer. In electron ionization (EI) mode, the this compound molecule is fragmented into characteristic ions. The resulting mass spectrum serves as a chemical fingerprint for identification.

While the molecular ion ([M]⁺) for this compound (C₁₂H₂₄, molecular weight 168.32 g/mol ) may be observed at a mass-to-charge ratio (m/z) of 168, it is often weak or absent in 70 eV EI spectra. jeol.comnih.govnist.gov Identification typically relies on the unique pattern of fragment ions. The fragmentation of branched alkanes and alkenes is dominated by cleavage at the branching points, leading to the formation of stable carbocations. For this compound, this results in a series of diagnostic ions that are used for its identification in complex pyrolysates from polypropylene. conncoll.edu

Analysis of library spectra indicates that the most abundant ion, or base peak, is typically found at m/z 43, corresponding to the isopropyl cation [(CH₃)₂CH]⁺. nih.gov Other significant fragment ions are also observed, which help to confirm the structure.

| m/z (Mass-to-Charge Ratio) | Relative Intensity | Potential Fragment Identity |

|---|---|---|

| 41 | High | Allyl cation [C₃H₅]⁺ |

| 43 | 100% (Base Peak) | Isopropyl cation [(CH₃)₂CH]⁺ |

| 55 | High | [C₄H₇]⁺ |

| 57 | High | Butyl cation [C₄H₉]⁺ |

| 70 | Medium | [C₅H₁₀]⁺ |

| 85 | Medium | [C₆H₁₃]⁺ |

| 168 | Low / Absent | Molecular Ion [C₁₂H₂₄]⁺ |

Data sourced from NIST and PubChem spectral libraries. nih.gov

In cases where library matching is ambiguous due to multiple isomers, soft ionization techniques or comparison with an authentic standard can confirm the identity. jeol.com

For quantitative analysis, the peak area of a chromatographic peak is ideally proportional to the amount of the analyte injected. libretexts.org To achieve accurate and precise quantification of this compound, a robust methodology is required.

Internal and External Standards: The most common approach involves the use of an internal standard—a known amount of a non-interfering compound added to every sample and standard. libretexts.org The ratio of the peak area of the analyte to the peak area of the internal standard is plotted against the concentration of the analyte to create a calibration curve. This method corrects for variations in injection volume and instrument response. For hydrocarbon analysis, deuterated compounds or alkanes of a chain length not present in the sample, such as squalane, are often used. researchgate.net

Selected Ion Monitoring (SIM): Instead of scanning the full mass range (full-scan mode), the mass spectrometer can be set to monitor only a few specific, characteristic ions of the target analyte (e.g., m/z 43, 57 for this compound). This technique, known as Selected Ion Monitoring (SIM), significantly increases sensitivity and reduces interference from matrix components, making it ideal for quantifying trace amounts of the compound. shimadzu.com Tandem mass spectrometry (MS-MS) can further enhance selectivity by monitoring a specific fragmentation reaction (a parent ion fragmenting to a product ion), which is highly effective at eliminating matrix interferences. up.ac.za

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

While GC-MS is excellent for separation and identification based on fragmentation, NMR spectroscopy provides definitive structural information by probing the chemical environment of each hydrogen (¹H) and carbon (¹³C) atom in the molecule. It is an indispensable tool for unambiguous structure elucidation and stereochemical analysis. jcancer.orgresearchgate.net

One-dimensional ¹H and ¹³C NMR spectra provide detailed information about the functional groups and the carbon skeleton of this compound.

¹H NMR Spectrum: The proton NMR spectrum would display characteristic signals for the terminal alkene protons (vinyl group) in the range of δ 4.9-5.8 ppm. These would show complex splitting patterns (multiplets) due to coupling with each other and with the adjacent methylene (B1212753) protons. The protons on the carbons bearing the methyl groups (methine protons) would appear as multiplets further upfield, while the various methylene (-CH₂-) and methyl (-CH₃) groups would produce signals in the δ 0.8-2.2 ppm range. The integration of these signals corresponds to the number of protons in each environment.

¹³C NMR Spectrum: The carbon NMR spectrum provides a count of the unique carbon atoms in the molecule. For this compound, the two sp² hybridized carbons of the double bond would resonate downfield (δ 114-140 ppm). rsc.org The sp³ hybridized carbons of the methine, methylene, and methyl groups would appear upfield (δ 10-55 ppm). ingentaconnect.com The existence of a reference spectrum for this compound is noted in the SpectraBase database. nih.gov

| Functional Group | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| =CH₂ (Terminal vinyl) | ~4.9 - 5.1 | ~114 - 116 |

| -CH= (Internal vinyl) | ~5.7 - 5.9 | ~138 - 140 |

| -CH- (Methine) | ~1.5 - 1.9 | ~30 - 40 |

| -CH₂- (Methylene) | ~1.0 - 2.1 | ~45 - 55 |

| -CH₃ (Methyl) | ~0.8 - 1.0 | ~19 - 23 |

Predicted ranges are based on general values for similar branched alkene structures. rsc.orgingentaconnect.com

Two-dimensional (2D) NMR experiments are essential for assembling the complete molecular structure and determining stereochemistry, as they reveal correlations between different nuclei.

Connectivity (COSY, HSQC, HMBC):

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other (typically on adjacent carbons). It would be used to trace the proton connectivity from the vinyl group, along the nonene backbone, and to the various branches.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached. It allows for the unambiguous assignment of each carbon signal based on the more easily assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are two or three bonds away. It is crucial for piecing together the entire carbon skeleton. For example, HMBC would show correlations from the methyl protons to the quaternary and methine carbons of the backbone, confirming the 4, 6, and 8 positions of the trimethyl substitution. ingentaconnect.com

Stereochemistry (NOESY/ROESY): this compound has three chiral centers (at C4, C6, and C8), meaning it can exist as multiple diastereomers. Determining the relative stereochemistry of these centers can be achieved using Nuclear Overhauser Effect (NOE) experiments, such as NOESY or ROESY. These experiments detect protons that are close to each other in space, regardless of whether they are bonded. For example, a clear NOE correlation between a methyl group at one chiral center and a proton at another chiral center can define their relative orientation (syn or anti). This approach has been successfully used to deduce the relative stereochemistry in complex polymeric derivatives of this compound. ingentaconnect.com

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing Fourier-transform infrared (FTIR) and Raman techniques, is a powerful analytical tool for the identification and structural elucidation of molecules. These methods probe the vibrational energy levels of a molecule, which are unique to its specific arrangement of atoms and chemical bonds. For this compound, vibrational spectroscopy allows for the characterization of its key functional groups: the terminal alkene (vinyl group) and the branched aliphatic chain.

Fourier-Transform Infrared (FTIR) Spectroscopy

The primary functional groups within this compound are the C-H and C=C bonds of the vinyl group, and the C-H and C-C bonds of the branched alkyl chain. spcmc.ac.inspectroscopyonline.com The spectrum of a pyrolysis oil containing this compound showed strong absorptions for alkane C-H stretching, a medium peak for alkene C=C stretching, and medium peaks for C-H bending, consistent with its expected structure. umat.edu.gh

Alkene Group Vibrations (=C-H and C=C)

The vinyl group (–CH=CH₂) gives rise to several distinct and diagnostically useful bands. spcmc.ac.inspectroscopyonline.com

=C-H Stretching: The stretching vibrations of the C-H bonds on the sp²-hybridized carbons of the double bond are expected to appear above 3000 cm⁻¹. spectroscopyonline.comlibretexts.org Specifically, the asymmetric stretch of the =CH₂ group typically occurs between 3090 and 3075 cm⁻¹, while the symmetric stretch is found between 3050 and 3000 cm⁻¹. spcmc.ac.in

C=C Stretching: The stretching of the carbon-carbon double bond in a monosubstituted alkene like this compound is anticipated to produce a moderate intensity band around 1640 cm⁻¹. spcmc.ac.indavuniversity.org

=C-H Bending: The out-of-plane bending vibrations (wags) of the vinyl C-H bonds are particularly strong and characteristic, appearing in the 1000 cm⁻¹ to 650 cm⁻¹ region. spcmc.ac.inspectroscopyonline.com For a vinyl group, two distinct bands are expected near 990 cm⁻¹ and 910 cm⁻¹. spcmc.ac.in An in-plane scissoring vibration of the terminal methylene (=CH₂) is also anticipated around 1416 cm⁻¹. spcmc.ac.in

Alkane Group Vibrations (-C-H and -C-C)

The branched alkyl portion of the molecule contributes several strong absorption bands.

-C-H Stretching: The stretching vibrations of the C-H bonds on the sp³-hybridized carbons occur in the 3000–2840 cm⁻¹ region. spcmc.ac.in The methyl groups (CH₃) will show an asymmetric stretch around 2962 cm⁻¹ and a symmetric stretch near 2872 cm⁻¹. spcmc.ac.in The methylene groups (CH₂) will exhibit an asymmetric stretch around 2930 cm⁻¹ and a symmetric stretch near 2850 cm⁻¹. davuniversity.org

-C-H Bending: The bending vibrations of the methyl and methylene groups appear in the 1485–1340 cm⁻¹ range. spcmc.ac.in Methyl groups typically show an asymmetric bend around 1460 cm⁻¹ and a symmetric "umbrella" mode bend near 1375 cm⁻¹. spcmc.ac.in The presence of multiple methyl groups, as in the trimethyl structure of this compound, can lead to strong absorptions at these positions. davuniversity.org The branching at positions 4, 6, and 8 may cause splitting of the methyl bending band, which is characteristic of gem-dimethyl or isopropyl-like structures. spcmc.ac.in For instance, an isopropyl group often shows a strong doublet around 1385-1380 cm⁻¹ and 1370-1365 cm⁻¹. spcmc.ac.in Methylene groups have a characteristic scissoring vibration near 1465 cm⁻¹. davuniversity.org

The following table summarizes the predicted FTIR absorption bands for this compound.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Intensity |

| ~3080 | =C-H Asymmetric Stretch | Vinyl (=CH₂) | Medium |

| ~3020 | =C-H Symmetric Stretch | Vinyl (=CH₂) | Medium |

| 2962 - 2850 | -C-H Asymmetric & Symmetric Stretch | Alkane (CH₃, CH₂) | Strong |

| ~1640 | C=C Stretch | Alkene | Medium |

| ~1465 | -CH₂- Scissoring Bend | Alkane | Medium |

| ~1460 | -CH₃ Asymmetric Bend | Alkane | Medium |

| ~1375 | -CH₃ Symmetric (Umbrella) Bend | Alkane | Strong |

| ~990 | =C-H Out-of-Plane Bend (Wag) | Vinyl | Strong |

| ~910 | =C-H Out-of-Plane Bend (Wag) | Vinyl | Strong |

Data compiled from multiple sources. spcmc.ac.inspectroscopyonline.comlibretexts.orgdavuniversity.org

Raman Spectroscopy

Raman spectroscopy is a complementary technique to FTIR that relies on the inelastic scattering of monochromatic light. A key difference is that non-polar bonds with symmetric vibrations, which are often weak or silent in FTIR, can produce strong signals in Raman spectra.

For this compound, the C=C double bond stretch, which is only moderately intense in the FTIR spectrum, would be expected to give a strong Raman band. worldscientific.com Similarly, the symmetric C-C bond vibrations within the alkane backbone would be more prominent in the Raman spectrum. In contrast, the polar C-H bonds that give strong FTIR signals will be weaker in the Raman spectrum.

Detailed Raman studies on branched alkenes are less common, but predictions can be made based on general principles for alkanes and alkenes. nih.govresearchgate.net

C=C Stretching: The C=C stretch in alkenes is a strong Raman scatterer, and for a terminal alkene like this compound, this would likely appear in the 1640-1650 cm⁻¹ region.

C-H Stretching: The =C-H stretch of the vinyl group would appear around 3080 cm⁻¹ and the aliphatic C-H stretches would be found in the 2800-3000 cm⁻¹ region, though these are typically weaker than the C=C stretch in Raman. researchgate.net

C-C Stretching: Symmetric C-C stretching modes in the alkane chain, which are often weak in FTIR, are more readily observed in Raman spectra, typically in the 800-1200 cm⁻¹ region. researchgate.net

Low-Frequency Modes: The low-wavenumber region (100-600 cm⁻¹) of the Raman spectrum can provide information about the longitudinal acoustic modes (LAM) of the alkyl chain segments, which relates to the length and conformation of the carbon backbone. nih.govresearchgate.net

The following table outlines the expected prominent Raman active modes for this compound.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Relative Intensity |

| 2800-3000 | -C-H Asymmetric & Symmetric Stretch | Alkane (CH₃, CH₂) | Medium-Strong |

| ~1640 | C=C Stretch | Alkene | Strong |

| ~1440 | -CH₂- & -CH₃ Deformation (Scissoring/Bend) | Alkane | Medium |

| ~1300 | CH₂ Twisting | Alkane | Medium |

| 800-1200 | C-C Stretch | Alkane | Medium-Strong |

Data compiled from multiple sources. worldscientific.comresearchgate.netresearchgate.net

Thermochemical Formation from Polymer Degradation and Waste Valorization

The thermal decomposition of polymers, particularly polyolefins like polypropylene (B1209903) (PP), is a complex process that yields a wide array of hydrocarbon products. Among these, 4,6,8-trimethyl-1-nonene is a characteristic product of polypropylene pyrolysis. acs.org

Pyrolysis of Polypropylene (PP) and Other Polyolefins

Pyrolysis is a thermochemical decomposition process carried out in an inert atmosphere. d-nb.info When applied to plastic waste, it breaks down the long polymer chains into smaller, lower molecular weight hydrocarbons, which can be in the form of gas, liquid (pyrolysis oil), and a solid char residue. nih.govmdpi.com Polypropylene, due to its branched structure, undergoes pyrolysis to produce a complex mixture of unsaturated hydrocarbons. nih.govacs.org

Mechanisms of Thermal Degradation and Chain Scission

The thermal degradation of polypropylene primarily proceeds through free radical mechanisms. The process is initiated by the cleavage of the polymer backbone, leading to the formation of macroradicals. These radicals can then undergo a series of reactions, including:

End-chain scission (unzipping): This involves the successive release of monomer units (propylene) from the chain end.

Random chain scission: This is the cleavage of the polymer chain at random points, leading to a wide distribution of smaller hydrocarbon fragments. nih.gov This random scission is a key pathway for the formation of the diverse compounds found in pyrolysis oil, including this compound. nih.govacs.org

Intramolecular and intermolecular hydrogen transfer: These reactions lead to the formation of a variety of saturated and unsaturated products.

The specific combination of these reactions is highly dependent on the process conditions.

Influence of Temperature and Atmosphere on Pyrolysis Product Distribution

Temperature is a critical parameter that significantly influences the product distribution in polypropylene pyrolysis.

Low to Moderate Temperatures (300-500°C): At lower temperatures, the liquid yield is generally maximized. For instance, one study found the highest total conversion of PP waste (98.66%) at 300°C. nih.gov Another study identified an optimum temperature of 450°C for maximizing bio-oil production. jeeng.net The pyrolysis liquid produced under these conditions is a complex mixture of hydrocarbons, with a significant proportion of olefins. nih.gov

High Temperatures (above 600°C): As the temperature increases, secondary cracking reactions become more prominent, leading to an increase in the yield of lighter gaseous products like methane (B114726) and ethene, and a decrease in the yield of propene and butene. acs.org High temperatures also favor the formation of aromatic compounds. acs.org

The atmosphere in the reactor, typically inert (e.g., nitrogen), is crucial to prevent oxidation and combustion reactions, ensuring that pyrolysis rather than gasification or combustion occurs. mdpi.com

| Temperature (°C) | Liquid/Oil Yield (wt%) | Gas Yield (wt%) | Solid/Char Yield (wt%) | Reference |

|---|---|---|---|---|

| 300 | 69.82 | 28.84 | 1.34 | researchgate.net |

| 450 | Not specified, but maximized | Not specified | Not specified | jeeng.net |

| 750 | Not specified | Ethene (19%), Propene (45%), Butene (27%) | Not specified | acs.org |

Catalytic Pyrolysis and Selective Product Formation

The use of catalysts in pyrolysis can significantly alter the product distribution and enhance the formation of specific, high-value chemicals. Catalytic pyrolysis generally occurs at lower temperatures than thermal pyrolysis and can improve energy efficiency. frontiersin.org

Zeolites (e.g., HZSM-5): These are widely used catalysts in plastic pyrolysis. They are known to promote cracking reactions and can be tailored to selectively produce light olefins or aromatic compounds like benzene, toluene, and xylene (BTX). frontiersin.orgacs.orgmdpi.com The acidity and pore structure of the zeolite are key factors influencing its catalytic performance. frontiersin.org

Clay-based catalysts (e.g., Kaolin): Low-cost catalysts like kaolin (B608303) have also been shown to be effective in converting polypropylene waste into liquid fuel. d-nb.info Studies have demonstrated that kaolin can increase the liquid yield and produce a fuel with properties comparable to conventional diesel. d-nb.info

The choice of catalyst can steer the reaction towards the desired product slate, potentially increasing the yield of specific branched olefins like this compound.

This compound as a Key Indicator in Polymer Pyrolyzates

The presence and relative abundance of this compound in the pyrolysis products of plastic waste serve as a strong indicator for the presence of polypropylene. nih.govmdpi.comacs.org This is because its formation is directly linked to the specific repeating monomer unit and branched structure of polypropylene.

Several studies have identified this compound as a characteristic pyrolysis product of polypropylene using techniques like Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS). mdpi.comjeol.commdpi.com Along with other compounds like 2,4-dimethyl-1-heptene (B99265) and 2,4,6,8-tetramethyl-1-undecene, it forms a homologous series of branched olefins that are signatures of polypropylene degradation. mdpi.comconncoll.edu This makes it a valuable marker for identifying and quantifying polypropylene in mixed plastic waste streams. mdpi.com

| Compound Name | Molecular Formula | Significance | Reference |

|---|---|---|---|

| 2,4-Dimethyl-1-heptene | C9H18 | Trimer of propylene (B89431), often the most abundant pyrolysate. | mdpi.com |

| This compound | C12H24 | Characteristic branched olefin from PP degradation. | nih.govmdpi.comacs.org |

| 2,4,6,8-Tetramethyl-1-undecene | C15H30 | Pentamer of propylene, part of the characteristic series. | mdpi.comimperial.ac.uk |

Process Optimization for Maximizing this compound Yield in Waste-to-Chemical Applications

Optimizing the pyrolysis process to maximize the yield of specific high-value chemicals like this compound is a key goal in waste-to-chemical applications. This involves carefully controlling various process parameters:

Temperature: As discussed, temperature plays a crucial role. A moderate temperature range is generally favored for liquid production, which would contain this compound.

Heating Rate: The rate at which the plastic is heated can influence the product distribution. Fast pyrolysis, characterized by high heating rates and short residence times, often favors the production of liquids and gases over char. nih.gov

Catalyst Selection: The choice of catalyst is paramount for selective production. While much research has focused on light olefins and aromatics, developing catalysts that can selectively produce specific branched olefins like this compound is an area of ongoing research. The catalyst's properties, such as acidity and pore size, would need to be tailored to favor the formation of C12 branched chains. frontiersin.org

Reactor Design: The type of reactor used (e.g., fixed-bed, fluidized-bed, or a two-stage system) can also impact the product yields and selectivity. acs.orgmdpi.com

By systematically studying the interplay of these parameters, it is possible to enhance the production of this compound, thereby increasing the economic viability of polypropylene recycling.

This compound is a chemically significant compound that provides a window into the complex thermochemical degradation of polypropylene. Its consistent appearance in polypropylene pyrolyzates establishes it as a reliable indicator for this type of plastic in waste streams. As the focus on circular economy and waste valorization intensifies, understanding and controlling the formation of such specific, value-added chemicals from plastic waste through processes like pyrolysis will be increasingly important. Further research into catalyst development and process optimization holds the key to unlocking the full potential of converting waste polypropylene into valuable chemical feedstocks, with this compound being a prime example of the targeted molecules.

Applications in Polymer Science and Advanced Materials

Utilization as a Co-monomer in Olefin Polymerization

4,6,8-trimethyl-1-nonene, a branched alpha-olefin, serves as a specialty co-monomer in polymerization reactions, particularly with ethylene (B1197577). Its inclusion in the polymerization process is a strategic method for modifying the properties of the resulting polyolefin.

In a documented example, a tetramer fraction of propylene (B89431), primarily composed of this compound, was copolymerized with ethylene. The reaction was conducted at 50°C under a total pressure of 2 kg/cm ²·G. Following the polymerization, the catalyst was decomposed and removed using a hydrochloric acid and methanol (B129727) solution. This process yielded copolymers with distinct physical and mechanical properties, demonstrating the successful incorporation of the branched nonene into the polymer backbone. researchgate.net The properties of the resulting copolymers varied based on the specific monomer fractions used. researchgate.net

| Co-monomer Fraction | Yield (%) | Weight-Average Molecular Weight (Mw) | Resulting Polymer Description |

|---|---|---|---|

| Tetramer fraction comprising this compound | 82.5% | 35,700 | Liquid polymer with adhesive property |

| Mixture of propylene trimer and tetramer fractions | 94.9% | Not Specified | Flexible solid |

The incorporation of a bulky, branched co-monomer like this compound has a profound impact on the microstructure and topology of the resulting polymer. When copolymerized with ethylene, the methyl branches along the nonene chain act as short-chain branches on the main polyethylene (B3416737) backbone.

These branches disrupt the regular, linear arrangement of the polymer chains, which hinders their ability to pack into tightly ordered crystalline structures. This reduction in crystallinity leads to several macroscopic changes in material properties:

Increased Flexibility: The disruption of the crystalline lattice increases the amorphous content, leading to more flexible materials. researchgate.net

Modified Thermal Properties: The presence of branching can lead to lower and broader melting temperatures. google.com This is because the imperfect crystals require less energy to melt compared to the more stable crystals of linear polymers.

Adhesive Properties: At certain molecular weights and co-monomer concentrations, the resulting polymer can be a liquid with adhesive characteristics, a direct result of the modified chain topology and reduced crystallinity. researchgate.net

The successful copolymerization of ethylene with sterically hindered olefins such as this compound is highly dependent on the choice of catalytic system. Different catalysts offer varying levels of activity and control over the polymer's final architecture.

Traditional Ziegler-Natta catalysts are capable of facilitating this copolymerization. For instance, a system comprising titanium trichloride (B1173362) (TiCl₃) and diethylaluminum chloride (Et₂AlCl) has been successfully used to produce copolymers of ethylene and this compound. researchgate.net

More advanced single-site catalysts , such as metallocenes and post-metallocene systems, offer more precise control over the polymerization process. libretexts.org These catalysts have a well-defined active center, which allows for greater command over molecular weight, molecular weight distribution, and co-monomer incorporation. libretexts.org This precision is crucial for tailoring the final properties of the polymer. Late transition metal catalysts, including those based on nickel and palladium with α-diimine ligands, are also noted for their ability to polymerize ethylene into materials with varying degrees of branching. tesisenred.net Some modern nickel catalysts exhibit good "chain-walking" capabilities, which can introduce branching even from a linear monomer, a feature that is synergistic with the use of already branched co-monomers. google.com

| Catalyst Family | Key Characteristics | Example System |

|---|---|---|

| Ziegler-Natta | Multi-site catalysts, effective for a wide range of olefins. | TiCl₃ / Et₂AlCl researchgate.net |

| Metallocenes | Single-site catalysts offering high control over polymer microstructure and narrow molecular weight distribution. libretexts.org | Zirconocenes / MAO libretexts.org |

| Late Transition Metal | Can produce a variety of polymer structures from liquids to rigid plastics; some possess chain-walking ability. google.comtesisenred.net | α-sulfonate-β-diimine nickel catalysts google.com |

Role in the Synthesis of Advanced Olefinic Derivatives

Beyond its direct use in polymerization, this compound and other branched nonenes serve as valuable intermediates in the synthesis of more complex, functionalized molecules that are not necessarily polymers. One of the most significant industrial transformations is hydroformylation, also known as the oxo-process.

In this reaction, the olefin reacts with synthesis gas (a mixture of carbon monoxide, CO, and hydrogen, H₂) in the presence of a catalyst to produce aldehydes. libretexts.org For a branched terminal olefin like this compound, this process yields a mixture of linear and branched C10 aldehydes. These aldehydes are crucial precursors for producing C10 plasticizer alcohols through subsequent hydrogenation. google.com These long-chain, branched alcohols are then used to manufacture plasticizers that enhance the flexibility and durability of polymers like PVC.

The hydroformylation of branched nonene streams is typically carried out at high temperatures (125-175°C) and pressures (150-300 atm) using cobalt-based catalysts. google.com While traditional cobalt catalysts are effective, research continues into more advanced systems, including rhodium-based catalysts and heterogeneous catalysts based on metal-organic frameworks (MOFs), to improve selectivity towards the desired branched or linear aldehyde product. researchgate.netacs.org

Investigating Oligomeric Precursors in Specialized Polymer Formulations

The term "oligomer" can refer both to the origin of this compound and to its subsequent use in creating low-molecular-weight polymer structures for specialized applications.

Structurally, this compound is a trimer of propylene. Its presence has been identified as a characteristic product during the pyrolysis (thermal degradation) of polypropylene (B1209903) (PP), highlighting the fundamental structural relationship between this C12 olefin and PP oligomers. ukzn.ac.zaebi.ac.uk

In synthetic applications, branched alpha-olefins like 1-nonene (B85954) are intentionally oligomerized to produce polyalphaolefins (PAOs). nih.gov These PAOs are low-molecular-weight polymers with a highly branched, paraffinic structure. They are not used as solid plastics but as high-performance synthetic fluids. Their applications include:

Synthetic Lubricants: PAOs are a primary component of advanced synthetic motor oils and industrial lubricants due to their excellent thermal stability and viscosity characteristics.

Plasticizers: PAO liquids can be blended with high-molecular-weight polymers as non-fugitive plasticizers, improving processing and flexibility without easily leaching out of the final product. nih.gov

Furthermore, the direct copolymerization of this compound can be controlled to produce low-molecular-weight polymers that are themselves specialized formulations. For example, the synthesis of a low-Mw (35,700) liquid copolymer with adhesive properties from ethylene and this compound demonstrates its use in creating oligomeric precursors for adhesives and sealants. researchgate.net

Environmental Analytical Chemistry and Volatile Organic Compound Research

Identification in Microplastic Degradation Products

4,6,8-Trimethyl-1-nonene has been identified as a characteristic thermal degradation product of polypropylene (B1209903) (PP), a common polymer found in microplastic pollution. During the thermal decomposition of polypropylene, this branched alkene is formed and can be used as a marker to detect the presence of PP in environmental samples.

Methodologies for Microplastic Detection and Characterization via Pyrolysis-GC/MS

The primary analytical technique for identifying this compound as a degradation product of microplastics is Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS). This powerful method involves the thermal decomposition of a sample in an inert atmosphere (pyrolysis), followed by the separation of the resulting volatile and semi-volatile compounds by gas chromatography and their identification by mass spectrometry.

The process begins with the introduction of a microplastic sample into a pyrolyzer. The sample is rapidly heated to a high temperature, causing the polymer chains to break down into smaller, more volatile fragments. These fragments, including this compound in the case of polypropylene, are then swept into the gas chromatograph. In the GC column, the mixture of pyrolysis products is separated based on their boiling points and interactions with the stationary phase. Finally, the separated compounds enter the mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, providing a unique mass spectrum for each compound that allows for its definitive identification. The high sensitivity and selectivity of Py-GC/MS make it an invaluable tool for the detection and characterization of microplastics in complex environmental matrices.

Environmental Fate and Transport Considerations (excluding ecotoxicity)

While specific experimental studies on the environmental fate and transport of this compound are limited, its behavior can be inferred from its physicochemical properties and the known behavior of similar chemical compounds.

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C12H24 |

| Molecular Weight | 168.32 g/mol |

| Boiling Point | 195.7°C at 760 mmHg |

| Density | 0.755 g/cm³ |

| Water Solubility | 0.00055 g/L (predicted) |

| LogP (Octanol-Water Partition Coefficient) | 5.92 (predicted) |

Based on these properties, the following can be considered for its environmental fate and transport:

Volatility: With a boiling point of 195.7°C, this compound has moderate volatility. In the environment, it can partition between the air, water, and soil compartments.

Sorption: The high predicted LogP value of 5.92 indicates a strong tendency for this compound to sorb to organic matter in soil and sediment. This sorption would reduce its mobility in the subsurface and its bioavailability in aquatic environments.

Water Solubility: Its very low predicted water solubility of 0.00055 g/L further suggests that it will not readily dissolve in water and is more likely to be found associated with particulate matter.

Atmospheric Fate: As an alkene, this compound is expected to react with photochemically produced hydroxyl radicals in the atmosphere. This is a primary degradation pathway for volatile organic compounds in the air.

Biodegradation: Alkenes, including branched alkenes, are known to be biodegradable by microorganisms in the environment. The rate of biodegradation can be influenced by environmental conditions and the complexity of the molecular structure.

Contribution to Volatile Organic Compound (VOC) Profiles in Materials

This compound is also a contributor to the volatile organic compound (VOC) profile of certain materials, particularly those containing polypropylene. Its presence can be an indicator of the material's composition and its potential to release VOCs into the surrounding environment.

Origin and Release Mechanisms of VOCs from Polymer Composites

The primary origin of this compound in the VOC profiles of polymer composites is the thermal degradation of polypropylene. When polymer composites containing PP are subjected to heat, such as during manufacturing processes or in high-temperature applications, the polymer chains can break, leading to the formation and release of various volatile and semi-volatile organic compounds, including this compound. This process is a form of material emission that can contribute to indoor and outdoor air pollution.

Analytical Strategies for Tracing this compound in Material Emissions

The main analytical strategy for tracing this compound in material emissions is Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS). This technique is highly effective for identifying the specific VOCs released from a material when it is heated. By pyrolyzing a small sample of the polymer composite and analyzing the resulting compounds, researchers can identify this compound and other degradation products. This information is crucial for understanding the material's thermal stability, its potential for outgassing, and for quality control purposes in manufacturing.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations of Molecular Structure and Conformation

Computational approaches provide a three-dimensional representation of molecular structures and properties under specific conditions. unifap.br The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are often calculated, as they are key indicators of chemical reactivity. unifap.br While detailed calculations for 4,6,8-trimethyl-1-nonene are not widely published, data for similar branched alkenes and related molecules provide a framework for understanding its likely characteristics. For instance, molecular mechanics simulations on the related compound 2,4,8-trimethyl-7-nonen-2-ol (B1601866) suggest that steric hindrance between methyl groups can induce specific conformations, such as a gauche conformation in the central carbon chain, to minimize repulsions. vulcanchem.com

Table 1: Computed Properties for this compound This interactive table provides computed molecular properties for this compound based on data from various chemical databases.

| Property | Value | Source |

| Molecular Formula | C₁₂H₂₄ | nist.govnih.gov |

| Molecular Weight | 168.32 g/mol | nih.govechemi.com |

| Exact Mass | 168.187800766 Da | nih.govechemi.com |

| XLogP3 | 5.3 | echemi.com |

| Complexity | 113 | echemi.com |

| Rotatable Bond Count | 6 | echemi.com |

| IUPAC Name | 4,6,8-trimethylnon-1-ene | nih.govebi.ac.uk |

| InChIKey | MYYALSDXVMCKSR-UHFFFAOYSA-N | nist.govnih.gov |

| CAS Number | 54410-98-9 | nist.govnih.gov |

Reaction Mechanism Elucidation Through Computational Modeling

Computational modeling is a powerful technique for mapping the complex reaction pathways of organic molecules. By simulating the energetics of transition states and intermediates, researchers can elucidate reaction mechanisms in great detail.

The atmospheric reaction of alkenes with ozone is a significant degradation pathway that has been extensively studied using computational methods. researchgate.netpnas.org The generally accepted Criegee mechanism involves the initial [2+3] cycloaddition of ozone to the double bond to form a highly energetic primary ozonide. acs.org This intermediate rapidly decomposes into a carbonyl compound and a carbonyl oxide, known as a Criegee intermediate (CI). researchgate.netacs.org

For an unsymmetrical branched alkene like this compound, the decomposition of the primary ozonide can proceed through two different pathways, yielding two pairs of products. Computational studies, often using high-level methods like CCSD(T) and DFT, are essential for determining the branching ratios of these pathways. researchgate.netnih.gov The structure of the alkene, particularly the substitution pattern around the double bond, influences the stability of the resulting Criegee intermediates and thus the product distribution. researchgate.net The excess energy from the initial exothermic reaction can cause the Criegee intermediates to undergo further unimolecular reactions, leading to the formation of radicals such as OH. acs.org

Table 2: Potential Primary Products from the Ozonolysis of this compound This table outlines the expected initial products from the two possible decomposition pathways of the primary ozonide formed from this compound, based on the Criegee mechanism.

| Pathway | Carbonyl Product | Criegee Intermediate |

| Pathway A | Formaldehyde | 2,4,6-Trimethylheptanal-1-oxide |

| Pathway B | 3,5,7-Trimethyloctanal | Methanal-oxide (Criegee Intermediate) |

Computational chemistry offers profound insights into the mechanisms of catalytic reactions involving alkenes. catalysis.blog Processes such as polymerization, hydroformylation, and oxidation are frequently modeled to understand catalyst activity, selectivity, and stability. google.com

Density Functional Theory (DFT) simulations can model the electronic and steric effects that govern catalyst-substrate interactions. For example, in the context of alkene polymerization catalyzed by transition metal complexes, computational models can help predict how the catalyst structure influences the properties of the resulting polymer. researchgate.net Similarly, for reactions like palladium-catalyzed intramolecular oxidative alkylation, computational studies can identify the stepwise mechanisms and the role of the metal catalyst. acs.org While no specific computational studies on the catalytic reactions of this compound were found, the principles derived from studies of other branched alkenes are directly applicable. These models are crucial for the rational design of new and more efficient catalysts. catalysis.blog

Structure-Activity Relationship (SAR) Modeling for Alkenes

Structure-Activity Relationship (SAR) models are predictive tools that correlate the chemical structure of a molecule with its reactivity or biological activity. catalysis.blog They are particularly valuable in atmospheric and environmental chemistry for estimating reaction kinetics for the vast number of organic compounds for which experimental data is unavailable. whiterose.ac.uk

SARs are developed by identifying quantitative relationships between molecular descriptors and experimental rate constants. For alkene reactions, these descriptors can include the degree of substitution at the double bond, ionization energies, or the energy of the HOMO. rsc.orgrsc.orgnih.gov

A common approach is to assume that the total rate constant for a reaction, such as the addition of an OH radical, can be calculated as a sum of partial, site-specific rate constants. nih.gov These partial rates are determined based on the structural group where the reaction occurs. For instance, an SAR for the reaction of OH radicals with alkenes was developed by analyzing approximately 65 known reactions and deriving partial rate constants for addition to specific carbon atoms in the double bond. nih.gov The model's predictions are then validated by comparing them against a separate set of experimental data. For many alkenes, these SARs can predict rate constants to within 10-15% of the experimental values. rsc.orgnih.gov

Table 3: Components of a Typical SAR Model for Alkene Reactivity This interactive table breaks down the typical elements used to construct a Structure-Activity Relationship (SAR) model for predicting the reaction rates of alkenes.

| Component | Description | Example |

| Reaction Class | The specific type of reaction being modeled. | Gas-phase ozonolysis; Reaction with OH radicals. whiterose.ac.uknih.gov |

| Molecular Descriptors | Structural or electronic properties of the molecule used for correlation. | Number of alkyl substituents on the double bond, Ionization Potential, HOMO energy. rsc.orgrsc.org |

| Mathematical Model | The equation that relates the descriptors to the activity (e.g., rate constant). | k_total = Σ k_partial (for site-specific models). nih.gov |

| Training Set | A large set of molecules with known experimental data used to derive the model parameters. | Rate constants for ~65 different alkenes reacting with OH. nih.gov |

| Validation Set | An independent set of molecules used to test the predictive power of the developed model. | Comparison of predicted vs. experimental rate constants for a new set of alkenes. rsc.orgnih.gov |

SARs are indispensable tools in modern chemistry. In environmental science, they are used to populate large-scale atmospheric models, which simulate the chemical transformation and fate of pollutants. whiterose.ac.ukrsc.org Given that branched alkenes like this compound can be emitted into the atmosphere from processes like plastic pyrolysis, SARs provide a means to estimate their atmospheric lifetime with respect to major oxidants like O₃, OH radicals, and NO₃. whiterose.ac.uknih.gov This is crucial for assessing the environmental impact of such compounds, including their potential to form secondary organic aerosols (SOA). figshare.com

In industrial contexts, SAR principles guide the design of catalysts and the optimization of reaction conditions. catalysis.blogmdpi.com By understanding how structural modifications to a substrate or catalyst affect reaction outcomes, chemists can more efficiently develop new synthetic processes. For example, SARs can help predict the regioselectivity in reactions like hydroformylation or the efficiency of a catalyst in polymerization, leading to materials with desired properties.

Natural Product Chemistry and Biogenic Occurrence

Occurrence in Plant Volatilomes and Extracts

4,6,8-Trimethyl-1-nonene is a branched-chain alkene that has been identified as a volatile organic compound (VOC) in a variety of plant species. Its presence is often as a minor component within complex mixtures of other volatile compounds that constitute the plant's "volatilome"—the total profile of VOCs emitted. These emissions play crucial roles in plant ecology, including defense and communication.

Analytical Detection in Complex Natural Matrices

The detection of this compound in natural samples is predominantly achieved through gas chromatography-mass spectrometry (GC-MS). This powerful analytical technique allows for the separation of individual components from a complex mixture, followed by their identification based on their mass spectra. Headspace solid-phase microextraction (HS-SPME) is a common sample preparation technique used to capture and concentrate volatile compounds from the air surrounding a plant sample (the headspace) before GC-MS analysis. mdpi.comwalisongo.ac.idresearchgate.netscielo.brnih.gov

The identification of this compound is typically tentative, based on matching the experimentally obtained mass spectrum with entries in spectral libraries, such as the NIST library. For instance, in a study on soursop (Annona muricata L.) fruits, the mass spectrum of a detected compound was compared with the NIST library entry for this compound to support its tentative identification. Diagnostic mass-to-charge ratio (m/z) values, such as m/z 43, 69, 83, and 153, helped in corroborating the structure by indicating specific fragmentation patterns consistent with the methyl branching and the vinyl group.

Studies have reported the presence of this compound in the following plant species, among others:

Rucheng Baimao Tea (Camellia pubescens): This compound was identified as one of the volatile components in black tea made from this plant, with its highest accumulation observed in tea processed in the summer.

Soursop (Annona muricata L.): It was detected in higher amounts in the aroma of mature fruits compared to flowers.

Torch Ginger (Etlingera elatior): Analysis of the essential oil from the inflorescence of torch ginger revealed the presence of this compound.

Walking Mango Tree (Mangifera indica L.): The bark extract of a specific variant of the mango tree was found to contain this compound.

Christia vespertilionis (Green type): The leaves of this medicinal plant were found to contain this compound when extracted with methanol (B129727) using the maceration technique.

Eremostachys azerbaijanica: The essential oil of this plant was also found to contain this compound. sci-hub.se

Table 1: Selected Plant Sources and Analytical Methods for the Detection of this compound

| Plant Species | Part Analyzed | Analytical Method | Key Finding |

| Camellia pubescens | Black Tea Leaves | HS-SPME-GC-MS | Highest accumulation in summer black tea. |

| Annona muricata L. | Fruit Aroma | HS-SPME-GC-MS | Higher amounts in mature fruits. |

| Etlingera elatior | Inflorescence | GC-MS | Component of the essential oil. |

| Mangifera indica L. | Bark | GC-MS | Present in the bark extract. |

| Christia vespertilionis | Leaves | GC-MS | Detected in methanol extract. |

| Eremostachys azerbaijanica | Aerial Parts | GC-MS | Component of the essential oil. sci-hub.se |

Proposed Biogenic Pathways for Branched Alkene Formation

The precise biosynthetic pathway leading to this compound in plants has not been explicitly elucidated in the scientific literature. However, based on its structure and known biochemical pathways for other branched-chain molecules and hydrocarbons, a few plausible routes can be proposed.

Irregular Terpenoid Pathway:

The structure of this compound (a C12 compound) is not consistent with the regular isoprene (B109036) rule, which produces terpenes with carbon skeletons in multiples of five (C5, C10, C15, etc.). mdpi.comresearchgate.net However, the existence of "noncanonical" or "irregular" terpenoids is known, which deviate from this pattern. researchgate.netnih.govbeilstein-journals.org These can arise from unusual enzymatic reactions or modifications of standard isoprenoid precursors.

One possibility is that this compound is a degradation product of a larger, irregular isoprenoid precursor. For example, the degradation of phytol (B49457) (a C20 isoprenoid), a component of chlorophyll, is known to produce a variety of smaller isoprenoid compounds, including alkanes and alkenes, through biotic and abiotic processes in the environment. sci-hub.segeologyscience.runih.govnih.gov It is conceivable that an analogous, though currently uncharacterized, C12 irregular isoprenoid alcohol or acid could be formed and subsequently decarboxylated or dehydroxylated to yield this compound. The biosynthesis of irregular monoterpenes (C10), for instance, has been shown to proceed through precursors like lavandulyl diphosphate (B83284), which is formed by an unusual head-to-middle condensation of two C5 dimethylallyl diphosphate (DMAPP) units. nih.gov A similar non-canonical condensation or a subsequent modification and cleavage could potentially lead to a C12 skeleton.

Branched-Chain Fatty Acid Pathway:

Another potential pathway involves the biosynthesis of branched-chain fatty acids. In some organisms, particularly bacteria and insects, the catabolism of branched-chain amino acids (like valine, leucine, and isoleucine) provides the primer units for fatty acid synthesis, leading to the formation of branched-chain fatty acids. beilstein-journals.orgrootsciences.com These fatty acids can then be converted to hydrocarbons, including alkenes, through pathways involving elongation and decarboxylation. nih.gov While less commonly detailed in plants for this type of compound, it is possible that a similar pathway exists, where a branched-chain fatty acid precursor is synthesized and subsequently decarboxylated to form the C12 alkene.

Given that this compound has been identified in diverse plant families, it may arise from a fundamental metabolic pathway that has not yet been fully characterized, or its formation could be the result of different pathways in different species.

Isolation and Characterization from Specific Biological Sources

While this compound has been detected as a component of volatile mixtures from several biological sources, detailed reports of its isolation as a pure compound from these natural matrices are scarce in the reviewed literature. The identification is almost exclusively based on GC-MS analysis of complex extracts or headspace samples. mdpi.comwalisongo.ac.idnih.govresearchgate.net

The process of isolating a single, often minor, volatile compound from a complex natural extract is a significant challenge. It typically requires multiple steps of fractionation and purification. Common techniques for the initial extraction of volatile compounds include:

Steam Distillation: A traditional method for extracting essential oils. rootsciences.comiipseries.org

Solvent Extraction: Using solvents of varying polarity to extract compounds from the plant material. nih.govresearchgate.netiipseries.org

Supercritical Fluid Extraction: Using a supercritical fluid like CO2 as the solvent.

Following the initial extraction, further purification would be necessary, often involving chromatographic techniques such as column chromatography or preparative gas chromatography to isolate the target compound.

Full structural characterization of an isolated compound would then require a combination of spectroscopic techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To determine the carbon-hydrogen framework and the connectivity of the atoms. This is crucial for unambiguously confirming the structure and differentiating between isomers. researchgate.netnih.gov

High-Resolution Mass Spectrometry (HRMS): To determine the exact molecular formula.

Infrared (IR) Spectroscopy: To identify functional groups present in the molecule.

Without such detailed isolation and characterization studies, the identification of this compound in plant volatilomes remains tentative, relying on the comparison of its mass spectrum with library data.

Methodological Advancements in Biogenic VOC Analysis

The study of biogenic volatile organic compounds (VOCs) like this compound has been significantly advanced by developments in analytical instrumentation and methodologies.

Headspace Solid-Phase Microextraction (HS-SPME):

The coupling of HS-SPME with GC-MS has become a standard and powerful tool for the analysis of plant volatiles. mdpi.comwalisongo.ac.idresearchgate.netscielo.brnih.gov SPME is a solvent-free extraction technique that is simple, rapid, and sensitive. It allows for the analysis of volatiles directly from the headspace of a sample, minimizing sample preparation and the risk of creating artifacts. mdpi.comnih.gov The choice of the fiber coating on the SPME device is critical and can be optimized to selectively capture different classes of compounds. For general screening of volatiles, fibers with mixed coatings, such as Divinylbenzene/Carboxen/Polydimethylsiloxane (B3030410) (DVB/CAR/PDMS), are often used. researchgate.net

Advanced GC-MS Techniques:

The primary challenge in the analysis of compounds like this compound is often the presence of isomers—molecules with the same chemical formula but different structural arrangements. Standard GC-MS may not always be able to chromatographically separate all isomers, and their electron ionization (EI) mass spectra can be very similar, making definitive identification difficult. nih.govvurup.sk

Methodological advancements to address this include:

Comprehensive Two-Dimensional Gas Chromatography (GC×GC): This technique uses two different GC columns in series, providing much higher separation power than conventional single-column GC. This can resolve co-eluting isomers and provide more detailed chemical "fingerprints" of complex volatile mixtures. core.ac.uk

High-Resolution Mass Spectrometry (HRMS): While standard MS provides nominal mass, HRMS provides the exact mass, allowing for the determination of the elemental composition of a molecule and its fragments, which aids in identification.

Tandem Mass Spectrometry (MS/MS): In MS/MS, specific ions are selected and fragmented a second time. This can generate unique fragmentation patterns that help to differentiate between isomers that produce similar initial mass spectra. nih.gov

Chemical Derivatization: In some cases, compounds can be chemically modified (derivatized) before GC-MS analysis to improve their chromatographic behavior or to produce more structurally informative mass spectra. For alkenes, derivatization with reagents like dimethyl disulfide (DMDS) can be used to pinpoint the location of double bonds. nih.govresearchgate.net

These advanced techniques, while not yet widely applied to this compound specifically in the reviewed literature, represent the forefront of analytical chemistry for the unambiguous identification and characterization of complex volatile natural products.

Advanced Reaction Chemistry and Functionalization

Hydrocarbon Functionalization Reactions

The presence of a terminal double bond in 4,6,8-trimethyl-1-nonene suggests a potential for a variety of hydrocarbon functionalization reactions. However, the steric hindrance introduced by the multiple methyl branches along its nonene backbone presents a significant challenge and an area of considerable academic interest.

Olefin Metathesis and Functionalized Product Synthesis

Olefin metathesis stands as a powerful tool for the formation of new carbon-carbon double bonds, yet its application to sterically hindered terminal alkenes like this compound is not documented. The successful metathesis of this substrate would be highly dependent on the catalyst's ability to accommodate the bulky trimethyl-substituted chain. Modern ruthenium-based catalysts, known for their tolerance to various functional groups and steric environments, would be the primary candidates for such transformations.

Hypothetically, cross-metathesis of this compound with a functionalized olefin partner could lead to the synthesis of a diverse array of novel, long-chain branched molecules. For instance, reaction with acrylates could yield functionalized esters, while metathesis with vinyl halides could introduce a handle for further cross-coupling reactions. The efficiency and selectivity of such reactions would provide valuable insights into the interplay of steric and electronic effects in metathesis catalysis.

A systematic study, as outlined in the hypothetical data table below, would be necessary to determine the feasibility and optimal conditions for such transformations.

Hypothetical Screening of Catalysts for Cross-Metathesis of this compound

| Catalyst Loading (mol%) | Metathesis Partner | Solvent | Temperature (°C) | Conversion (%) | Product Selectivity (%) |

| 1 | Ethyl acrylate | Toluene | 80 | Data not available | Data not available |

| 2.5 | Styrene | Dichloromethane | 40 | Data not available | Data not available |

| 5 | Allyl bromide | Tetrahydrofuran | 60 | Data not available | Data not available |

Selective Hydrogenation and Dehydrogenation Pathways

The selective hydrogenation of this compound to the corresponding alkane, 4,6,8-trimethylnonane, is an expected transformation, likely achievable with standard heterogeneous catalysts such as palladium on carbon (Pd/C) or platinum on alumina (B75360) (Pt/Al₂O₃). The primary research question in this area would be the catalyst's ability to achieve complete saturation without promoting isomerization or skeletal rearrangement, given the branched nature of the substrate.

Conversely, selective dehydrogenation presents a more complex challenge. The introduction of additional unsaturation into the molecule could lead to a variety of isomeric dienes, with the product distribution being highly dependent on the catalyst and reaction conditions. The potential for creating conjugated diene systems would be of particular interest for applications in polymer chemistry.

Oxidation Reactions and Product Characterization

The oxidation of the terminal double bond in this compound offers a direct route to valuable oxygenated derivatives. Standard oxidation protocols could theoretically yield a range of products. For instance, epoxidation with reagents like meta-chloroperoxybenzoic acid (mCPBA) would produce 2-(2,4,6-trimethylhexyl)oxirane. Dihydroxylation using osmium tetroxide would lead to the corresponding diol, 4,6,8-trimethylnonane-1,2-diol.

More aggressive oxidative cleavage, such as ozonolysis, would be expected to cleave the double bond, yielding 3,5,7-trimethyloctanal and formaldehyde. The characterization of these products through spectroscopic methods (NMR, IR, Mass Spectrometry) would be crucial to confirm the reaction outcomes and assess the selectivity of the chosen oxidation method.

Potential Oxidation Products of this compound

| Oxidation Reagent | Expected Major Product | Potential Applications |

| mCPBA | 2-(2,4,6-trimethylhexyl)oxirane | Intermediate for fine chemicals |

| OsO₄/NMO | 4,6,8-trimethylnonane-1,2-diol | Precursor for polyesters |

| O₃ then DMS | 3,5,7-trimethyloctanal | Fragrance and flavor ingredient |

Catalytic Transformations to Value-Added Chemicals

The development of catalytic pathways to convert this compound into value-added chemicals is a significant, yet unexplored, opportunity. As a component of pyrolysis oil from plastic waste, its efficient valorization could contribute to a more circular economy.

Hydroformylation, for example, would introduce a formyl group, leading to the formation of 5,7,9-trimethyldecanal, a potential precursor for specialty chemicals and surfactants. Other catalytic processes, such as hydrocarboxylation or hydroamination, could introduce carboxylic acid or amine functionalities, respectively, further expanding the chemical space accessible from this branched olefin.

The success of these catalytic transformations would hinge on the development of catalysts that can effectively operate on a sterically demanding substrate and selectively yield the desired products. The lack of published research in this area underscores a critical need for foundational studies to unlock the potential of this compound as a chemical feedstock.

Q & A

Basic Research Questions

Q. What are the optimal GC-MS parameters for identifying and quantifying 4,6,8-trimethyl-1-nonene in complex biological matrices?

- Methodological Answer : Use a non-polar capillary column (e.g., HP-5MS, 30 m × 0.25 mm × 0.25 µm) with a temperature gradient starting at 50°C (hold 2 min) and ramping to 300°C at 5°C/min. Electron ionization (EI) at 70 eV ensures reliable fragmentation patterns. Quantification requires internal standards (e.g., deuterated alkanes) to normalize retention time shifts and matrix effects. For biological samples (e.g., breath or insect extracts), solid-phase microextraction (SPME) or thermal desorption (TD) pre-concentration is critical due to low abundance .

Q. How stable is this compound under varying storage and experimental conditions?